N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE
Overview
Description
N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C24H19N3O2S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-phenyl-4-quinolinecarboxamide is 413.11979803 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- The compound and its derivatives have been extensively studied for their synthesis and biological activities. One study focused on the synthesis of novel thieno[2,3-b]quinoline derivatives through cycloalkylation, leading to compounds with in vitro inhibitory activity against Saccharomyces Cerevisiae, demonstrating potential antifungal properties. These compounds were also stable under gamma irradiation, indicating their robustness for further applications (El-Gaby et al., 2006).
Antiproliferative Activity
- Thieno[2,3-b]pyridines-2-carboxamides and related derivatives have been synthesized and tested for antiproliferative activity against various cancer cell lines, including breast cancer. A specific derivative demonstrated significant efficacy, with GI50 values in the low nanomolar range, hinting at its potential as a therapeutic agent for cancer treatment (Hung et al., 2014).
Chemical Synthesis and Structural Analysis
- Research into the chemical synthesis and reactions of thieno[2,3-b]quinoline derivatives provides insights into novel synthetic pathways and potential applications in medicinal chemistry. For instance, derivatives have been synthesized through various chemical reactions, offering a base for further functionalization and exploration of their pharmacological activities (Bakhite, 2000).
Properties
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c25-22(28)21-16-10-6-12-20(16)30-24(21)27-23(29)17-13-19(14-7-2-1-3-8-14)26-18-11-5-4-9-15(17)18/h1-5,7-9,11,13H,6,10,12H2,(H2,25,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUHLEYKHDGPCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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